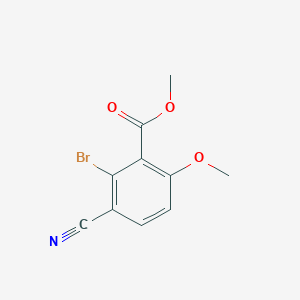

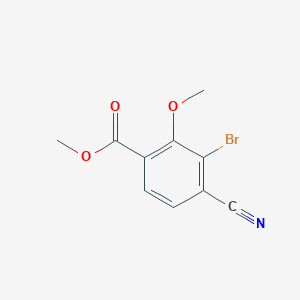

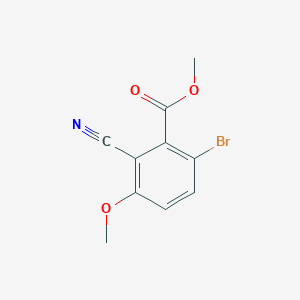

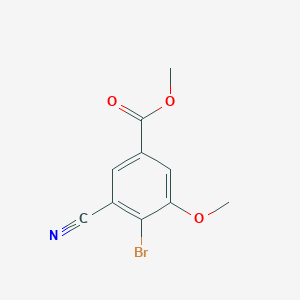

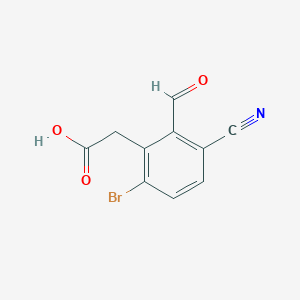

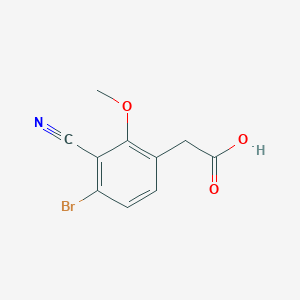

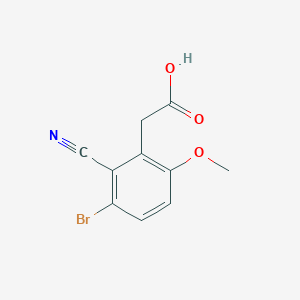

![molecular formula C11H21NO6 B1414233 Pentanoic acid, 5-[[2-[2-(2-hydroxyethoxy)ethoxy]ethyl]amino]-5-oxo- CAS No. 1685279-96-2](/img/structure/B1414233.png)

Pentanoic acid, 5-[[2-[2-(2-hydroxyethoxy)ethoxy]ethyl]amino]-5-oxo-

Vue d'ensemble

Description

Pentanoic acid, 5-[[2-[2-(2-hydroxyethoxy)ethoxy]ethyl]amino]-5-oxo-, also known as 5-[2-[2-(2-hydroxyethoxy)ethoxy]ethylamino]-5-oxopentanoic acid, is a chemical compound with the molecular formula C20H42O11 . It has a molecular weight of 458.5409 .

Molecular Structure Analysis

The molecular structure of this compound is complex, with a long chain of ether groups attached to a pentanoic acid molecule . The IUPAC Standard InChI is InChI=1S/C20H42O11/c21-1-3-23-5-7-25-9-11-27-13-15-29-17-19-31-20-18-30-16-14-28-12-10-26-8-6-24-4-2-22/h21-22H,1-20H2 .Applications De Recherche Scientifique

Synthesis and Chemical Properties

Synthesis of Amino Acids : Pentanoic acid derivatives have been used in the synthesis of specific amino acids like L-2-Amino-5-arylpentanoic acids, which are constituents in AM-toxins. The synthesis process involves heating with hydrochloric acid and uses methods like acylase resolution (Shimohigashi, Lee, & Izumiya, 1976).

Development of Chromogenic Protease Substrates : This compound has been used in the preparation of specific amino acids for the development of chromogenic protease substrates, useful in detecting HIV-protease activity (Badalassi, Nguyen, Crotti, & Reymond, 2002).

Synthesis of Hydroxyproline : Research on synthesizing hydroxyproline from derivatives of 2-amino-4-pentenoic acid indicates the potential of pentanoic acid derivatives in synthesizing important biological molecules (Gaudry, Berlinguet, Langis, & Paris, 1956).

Biomedical and Pharmacological Applications

Study on Enzyme Inhibitors : Certain pentanoic acid derivatives have been studied for their potential as enzyme inhibitors, emphasizing their role in pharmacological research (Líns, Araujo, Magalhães, Sousa, Oliveira, & Oliveira, 2015).

Applications in Neuroscience : Research includes the synthesis of compounds like 5-Methoxy-1-[4-(trifluoromethyl)-phenyl]-1-pentanone-O-(2-aminoethyl)oxime, related to antidepressant fluvoxamine, indicating applications in neuroscience and mental health (Matarrese, Soloviev, Todde, Magni, Colombo, Galli Kienle, & Fazio, 1997).

Chemical and Biochemical Research

Hydroformylation and Biocatalysis : The compound has been used as a key intermediate in hydroformylation and biocatalysis processes for manufacturing inhibitors, showcasing its utility in chemical synthesis (Cobley, Hanson, Lloyd, Simmonds, & Peng, 2011).

Application in Bioconjugation and Spectroelectrochemistry : Pentanoic acid derivatives have been applied in the synthesis of W(CO)5 complexes, demonstrating their use in bioconjugation and spectroelectrochemistry (Kowalski, Winter, Makal, Pazio, & Woźniak, 2009).

Safety and Hazards

Mécanisme D'action

Target of Action

The primary target of Pentanoic acid, 5-[[2-[2-(2-hydroxyethoxy)ethoxy]ethyl]amino]-5-oxo- is Neuronal Nitric Oxide Synthase (nNOS) . nNOS is an enzyme that catalyzes the conversion of L-arginine to L-citrulline and the second messenger nitric oxide .

Mode of Action

Pentanoic acid, 5-[[2-[2-(2-hydroxyethoxy)ethoxy]ethyl]amino]-5-oxo- interacts with nNOS, leading to its inactivation . Three mechanistic pathways are proposed for this inactivation: sulfide oxidation, oxidative dethiolation, and oxidative demethylation . The most probable mechanism involves oxidative demethylation, with the resulting thiol coordinating to the cofactor heme iron .

Biochemical Pathways

The inactivation of nNOS by Pentanoic acid, 5-[[2-[2-(2-hydroxyethoxy)ethoxy]ethyl]amino]-5-oxo- affects the nitric oxide synthesis pathway . This can lead to a decrease in the production of nitric oxide, a key signaling molecule involved in various physiological processes such as neurotransmission, immune response, and vasodilation .

Result of Action

The molecular and cellular effects of the action of Pentanoic acid, 5-[[2-[2-(2-hydroxyethoxy)ethoxy]ethyl]amino]-5-oxo- involve the inactivation of nNOS and a subsequent decrease in nitric oxide production . This could potentially influence various physiological processes where nitric oxide plays a key role.

Propriétés

IUPAC Name |

5-[2-[2-(2-hydroxyethoxy)ethoxy]ethylamino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO6/c13-5-7-18-9-8-17-6-4-12-10(14)2-1-3-11(15)16/h13H,1-9H2,(H,12,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSZXOQQGAGOGIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)NCCOCCOCCO)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.